![molecular formula C33H39N3 B12559563 1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane CAS No. 188116-54-3](/img/structure/B12559563.png)
1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane is a complex organic compound characterized by its unique triazonane core structure, which is substituted with three ethenylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane typically involves multi-step organic reactions. One common method includes the reaction of 1,4,7-triazonane with 4-ethenylbenzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions
1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated triazonane derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane involves its interaction with specific molecular targets. The ethenylphenyl groups can participate in π-π interactions with aromatic residues in proteins or other biomolecules, potentially altering their function. The triazonane core can also coordinate with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its strong Lewis base properties and used in catalysis.
Tris(4-vinylphenyl)phosphine: Similar structure but with phosphine instead of triazonane, used in polymer chemistry.
Uniqueness
1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane is unique due to its triazonane core, which provides distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
188116-54-3 |
|---|---|
Fórmula molecular |
C33H39N3 |
Peso molecular |
477.7 g/mol |
Nombre IUPAC |
1,4,7-tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane |
InChI |
InChI=1S/C33H39N3/c1-4-28-7-13-31(14-8-28)25-34-19-21-35(26-32-15-9-29(5-2)10-16-32)23-24-36(22-20-34)27-33-17-11-30(6-3)12-18-33/h4-18H,1-3,19-27H2 |
Clave InChI |
FJDLICBPUPEAFU-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)CN2CCN(CCN(CC2)CC3=CC=C(C=C3)C=C)CC4=CC=C(C=C4)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


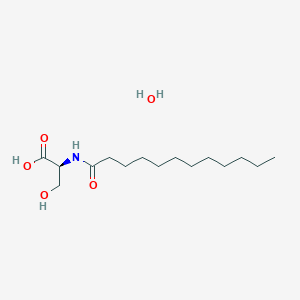
![[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane]](/img/structure/B12559490.png)
![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)](/img/structure/B12559502.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol](/img/structure/B12559507.png)
![{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B12559512.png)


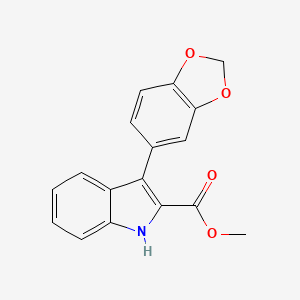
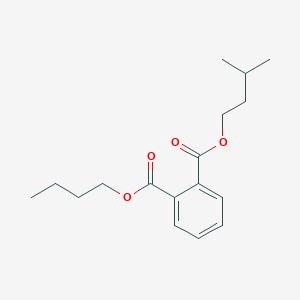
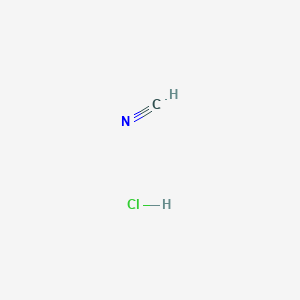
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
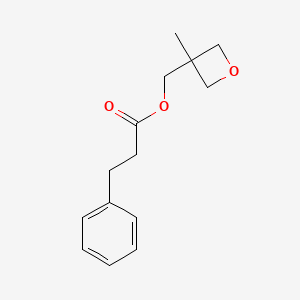

![4-[(Anthracen-9-yl)ethynyl]benzaldehyde](/img/structure/B12559568.png)
